(2Z)-N-acetyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide
Description
(2Z)-N-acetyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide (referred to as Compound A) is a synthetic chromene derivative featuring a benzothiazole moiety and an acetylated carboxamide group. Its molecular formula is C27H21N3O4S, with a methoxy substituent at position 8 of the chromene core . The compound is of interest in medicinal chemistry due to the benzothiazole group’s known role in bioactivity (e.g., kinase inhibition, antimicrobial effects) and the chromene scaffold’s prevalence in pharmacologically active molecules .
Properties
IUPAC Name |
N-acetyl-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O3S/c1-15-7-12-21-23(13-15)33-26(29-21)17-8-10-19(11-9-17)28-25-20(24(31)27-16(2)30)14-18-5-3-4-6-22(18)32-25/h3-14H,1-2H3,(H,27,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWQLIMPODIZGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C4C(=CC5=CC=CC=C5O4)C(=O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-N-acetyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide is a member of a class of compounds that have garnered attention for their potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive understanding.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a chromene core, a benzothiazole moiety, and an acetamide group. The structural characteristics contribute to its biological activity.
Structural Representation
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C27H21N3O4S |
| SMILES | CC(NC(C1=Cc(cc(cc2)OC)c2O/C1=N\c(cc1)ccc1-c1nc(ccc(C)c2)c2s1)=O)=O |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to benzothiazole and chromone derivatives. A notable study evaluated a series of such derivatives for their ability to inhibit ATR kinase, a critical regulator in cancer cell proliferation and survival pathways. The findings indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as HCT116 and HeLa, with some compounds reducing cell viability by more than 50% at concentrations as low as 10 µM .
Table: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 2c | HCT116 | 5 | ATR kinase inhibition |
| Compound 7h | HeLa | 3.995 | Induction of apoptosis |
| Compound 7l | HeLa | 5 | Chk1 phosphorylation inhibition |
Antimicrobial Activity
In addition to anticancer properties, the compound's structural components suggest potential antimicrobial activity. Benzothiazole derivatives have been reported to exhibit broad-spectrum antimicrobial effects against various pathogens. For instance, studies have shown that certain benzothiazole compounds possess significant inhibitory effects on bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 1.56 μM .
Table: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Pathogen | MIC (µM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.78 |
| Compound B | Escherichia coli | 1.56 |
| Compound C | Candida albicans | 0.98 |
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between the compound and target proteins involved in cancer progression. These studies indicate that the compound can effectively bind to the active sites of ATR kinase and other relevant targets, potentially leading to inhibition of their activity . Such insights are crucial for understanding how modifications in the compound's structure can enhance its efficacy.
Case Studies
In one case study involving a derivative similar to This compound , researchers reported promising results in reducing tumor growth in xenograft models when administered at specific dosages over a defined period . This highlights the potential for further development into therapeutic agents.
Comparison with Similar Compounds
Substituent Variations on the Chromene Core
The chromene ring’s substitution pattern significantly influences electronic properties and binding interactions. Key analogs include:
Key Observations :
Variations in the Imino Group
The imino linker’s aryl substituents modulate steric and electronic effects:
Key Observations :
- Benzothiazole vs. Halogen Substituents : The 6-methylbenzothiazole group in Compound A may enhance binding to hydrophobic pockets in enzymes, contrasting with halogenated analogs’ electronic effects .
- Methoxy Substitution: Methoxyphenyl imino derivatives are associated with optical applications, suggesting Compound A’s design prioritizes bioactivity over fluorescence .
Benzothiazole Modifications
The 1,3-benzothiazole moiety is critical for bioactivity:
Key Observations :
- Methyl vs.
Analytical Data :
- IR/NMR: Distinct peaks for C=N (imino, ~1600 cm⁻¹), amide-I (~1650 cm⁻¹), and benzothiazole C-S (~700 cm⁻¹) .
- Melting Points : Compound A’s physical properties (e.g., solubility) likely differ from analogs due to acetyl and methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
